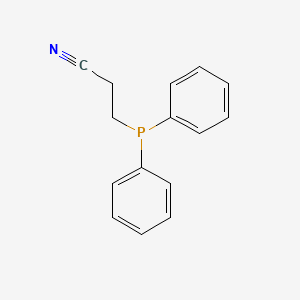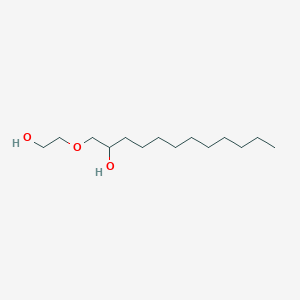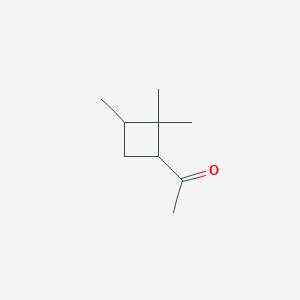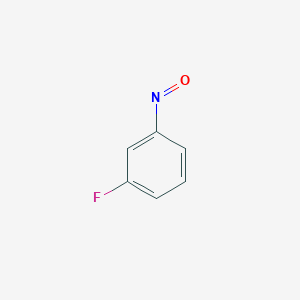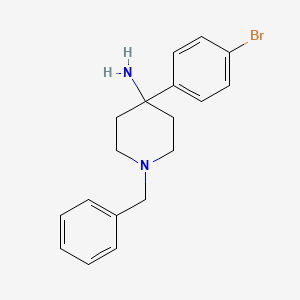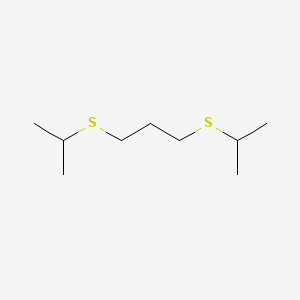
3-chloro-N,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,5-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylamine under controlled conditions. Another method includes the reduction of 3-chloro-5-nitrobenzamide followed by methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, reduction, and methylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl groups to carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N,5-dimethylbenzamide
- 3-chloro-N,4-dimethylbenzamide
- 3-chloro-N,5-dimethylbenzoic acid
Uniqueness
3-chloro-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
3-chloro-N,5-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
DGTSSBUBZYKGJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


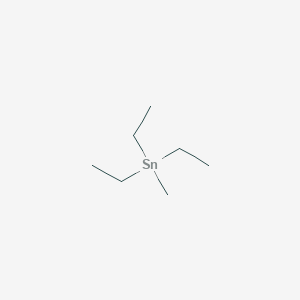
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
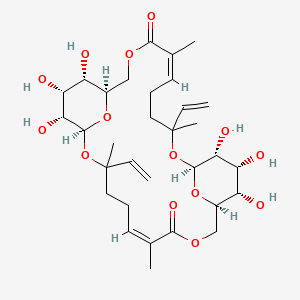
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
